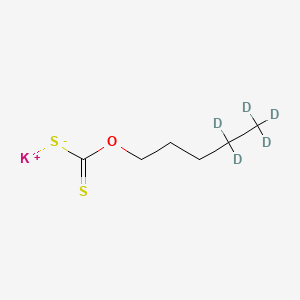![molecular formula C48H73N13O17 B12381149 2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Step 1: Formation of the core structure through peptide coupling reactions.
Step 2: Introduction of side chains and functional groups via selective protection and deprotection strategies.
Step 3: Final assembly and purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale peptide synthesis: Utilizing automated peptide synthesizers.
Optimization of reaction conditions: To maximize yield and purity.
Purification: Using high-performance liquid chromatography (HPLC) or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation at specific sites, such as the imidazole ring.
Reduction: Reduction reactions could target carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal complexes for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific sites targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying protein-ligand interactions or enzyme mechanisms.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: In the development of advanced materials or catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to enzymes: Inhibiting or activating their function.
Interacting with receptors: Modulating signal transduction pathways.
Forming complexes: With metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Such as insulin or oxytocin, which also contain multiple amino acid residues.
Complex organic molecules: Like antibiotics or natural products with diverse functional groups.
Uniqueness
This compound’s unique combination of functional groups and structural complexity sets it apart from simpler molecules. Its specific arrangement of atoms and bonds may confer unique chemical properties and biological activities.
Eigenschaften
Molekularformel |
C48H73N13O17 |
|---|---|
Molekulargewicht |
1104.2 g/mol |
IUPAC-Name |
2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C48H73N13O17/c1-31(62)56-36(7-3-5-15-51-40(66)24-54-39(65)13-12-38(64)53-17-14-33-23-50-30-55-33)47(77)58-37(22-32-8-10-34(63)11-9-32)48(78)57-35(46(49)76)6-2-4-16-52-41(67)25-60(27-43(70)71)20-18-59(26-42(68)69)19-21-61(28-44(72)73)29-45(74)75/h8-11,23,30,35-37,63H,2-7,12-22,24-29H2,1H3,(H2,49,76)(H,50,55)(H,51,66)(H,52,67)(H,53,64)(H,54,65)(H,56,62)(H,57,78)(H,58,77)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t35-,36-,37+/m0/s1 |
InChI-Schlüssel |
JYNKEQXOLVIOJR-AGSXMJPOSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


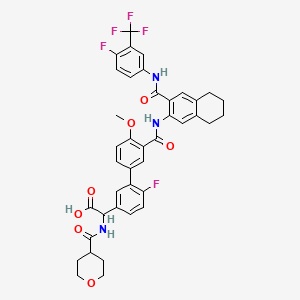

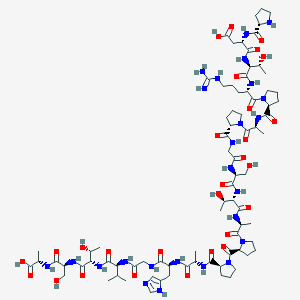
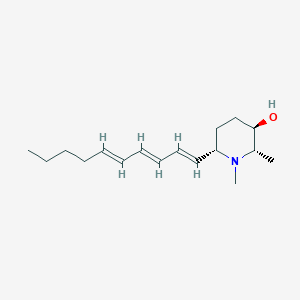
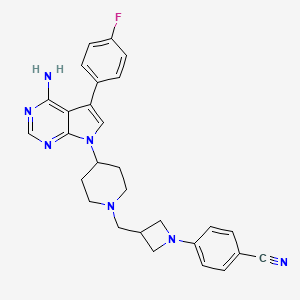
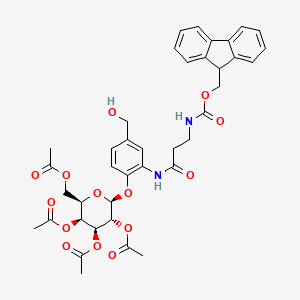
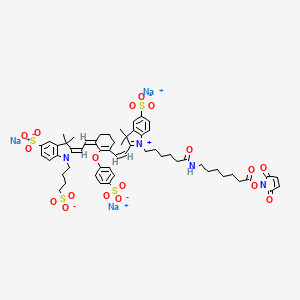
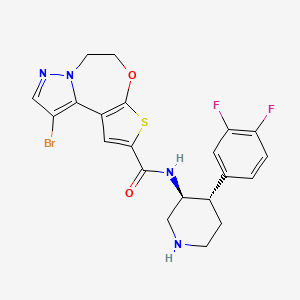

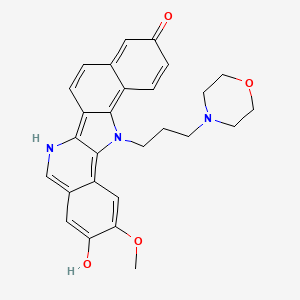

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

